1-Phenylpentan-3-amine

Overview

Description

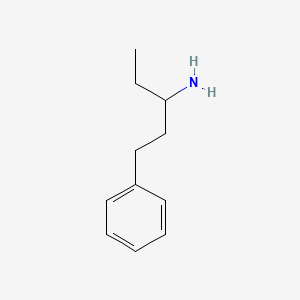

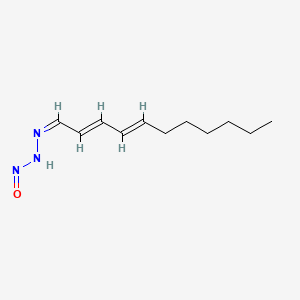

“1-Phenylpentan-3-amine” is a chemical compound with the formula C11H17N . It is also known as “alpha-ethyl-benzenepropanamine” and "SCHEMBL1148969" .

Synthesis Analysis

The synthesis of “1-Phenylpentan-3-amine” can be achieved through transaminase-mediated processes . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Molecular Structure Analysis

The molecular structure of “1-Phenylpentan-3-amine” can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .

Chemical Reactions Analysis

The chemical reactions involving “1-Phenylpentan-3-amine” can be studied using various electroanalytical tools . These tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenylpentan-3-amine” include its molecular weight (163.26), boiling point, and its formula (C11H17N) . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-Phenylpentan-3-amine: serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of secondary amines, which are integral to a multitude of drugs that treat conditions ranging from depression to hypertension. The amine group in the compound can undergo acylation, alkylation, and other modifications to produce active pharmaceutical ingredients with therapeutic properties .

Chemical Research and Development

In chemical R&D, 1-Phenylpentan-3-amine is utilized for the development of new synthetic pathways. Researchers explore its reactivity profile to design innovative reactions that can lead to the discovery of novel molecules. Its behavior under different conditions provides insights into reaction mechanisms and kinetics .

Material Science

This compound finds applications in material science, particularly in the creation of polymers and resins. The amine functionality of 1-Phenylpentan-3-amine can act as a curing agent, initiating polymerization processes that result in materials with desirable mechanical and thermal properties .

Agrochemical Research

In agrochemical research, 1-Phenylpentan-3-amine is investigated for its potential use in the synthesis of pesticides and herbicides. Its structural flexibility allows for the derivation of compounds that can interact with specific biological targets in pests and weeds, providing a basis for the development of new agrochemical agents .

Analytical Chemistry

As an analytical standard, 1-Phenylpentan-3-amine is employed in chromatography and spectrometry to calibrate instruments and validate analytical methods. Its consistent and well-defined properties make it suitable for use as a reference compound in quantitative and qualitative analyses .

Neurochemical Research

The compound’s amine group is structurally similar to neurotransmitters, making it valuable in neurochemical research. It can be used to synthesize analogs that mimic or inhibit the action of natural neurotransmitters, aiding in the study of neurological disorders and the development of neuropharmaceuticals .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds often interact with various receptors and enzymes in the body, influencing their function .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular function . More research is needed to fully understand these interactions.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenylpentan-3-amine are not well-studied. These properties are crucial for understanding the drug’s bioavailability and its overall effect on the body.

Result of Action

It’s likely that the compound’s interaction with its targets leads to changes at the molecular and cellular level . More research is needed to fully understand these effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity . .

properties

IUPAC Name |

1-phenylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSQENXHYZSNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

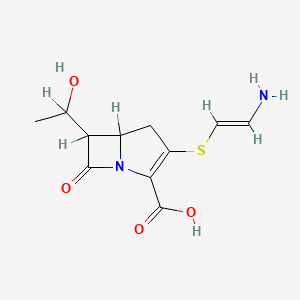

![[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1234385.png)

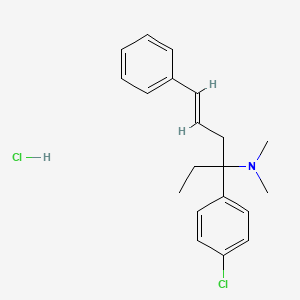

![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)

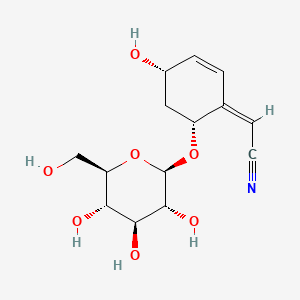

![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)

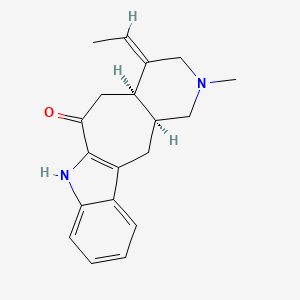

![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)